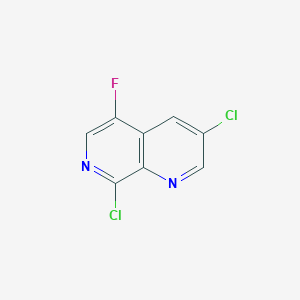

3,8-Dichloro-5-fluoro-1,7-naphthyridine

Beschreibung

3,8-Dichloro-5-fluoro-1,7-naphthyridine is a halogenated naphthyridine derivative characterized by chloro substituents at positions 3 and 8, a fluorine atom at position 5, and a bicyclic 1,7-naphthyridine core. Naphthyridines, particularly 1,7- and 1,8-isomers, are known for their biological activities, including antibacterial, anticancer, and anti-inflammatory properties . The introduction of halogens (Cl, F) typically enhances lipophilicity, metabolic stability, and target-binding affinity, making this compound a candidate for drug development .

Eigenschaften

CAS-Nummer |

1600511-82-7 |

|---|---|

Molekularformel |

C8H3Cl2FN2 |

Molekulargewicht |

217.02 g/mol |

IUPAC-Name |

3,8-dichloro-5-fluoro-1,7-naphthyridine |

InChI |

InChI=1S/C8H3Cl2FN2/c9-4-1-5-6(11)3-13-8(10)7(5)12-2-4/h1-3H |

InChI-Schlüssel |

POVPWUZUVNVSFF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC2=C1C(=CN=C2Cl)F)Cl |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds, including 3,8-dichloro-5-fluoro-1,7-naphthyridine, exhibit significant anticancer properties. These compounds have been investigated for their ability to inhibit specific cancer cell lines through various mechanisms:

- Mechanism of Action : Naphthyridine derivatives can induce apoptosis in cancer cells by targeting DNA synthesis and repair pathways. For instance, studies have shown that modifications at the 1,7-naphthyridine core can enhance potency against cancer cell lines .

Inhibition of Protein Kinases

Recent findings suggest that naphthyridine derivatives can serve as potent inhibitors for various protein kinases involved in cancer progression:

- Selective Inhibition : Compounds similar to 3,8-dichloro-5-fluoro-1,7-naphthyridine have been characterized as selective inhibitors for kinases such as PIP4K2A. This selectivity is crucial for reducing off-target effects and enhancing therapeutic efficacy .

Neurological Disorders

The structural features of 3,8-dichloro-5-fluoro-1,7-naphthyridine make it a candidate for treating neurological disorders:

- Alzheimer’s Disease : Naphthyridine derivatives have shown promise in preclinical models for neuroprotection and cognitive enhancement. Their ability to modulate neurotransmitter systems may provide therapeutic benefits in conditions like Alzheimer's disease .

Broad-Spectrum Activity

Naphthyridines are recognized for their antimicrobial activities against a range of pathogens:

- Mechanisms : The compound's ability to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis has been documented. This makes it a potential candidate for developing new antibiotics .

Synthetic Intermediates

3,8-Dichloro-5-fluoro-1,7-naphthyridine serves as an important synthetic intermediate in the development of other complex molecules:

- Reactivity : Its reactivity allows for further functionalization leading to the synthesis of novel compounds with enhanced biological activities. Research has demonstrated successful synthetic routes to obtain various derivatives through halogenation and substitution reactions .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| PMC7436086 | Anticancer Activity | Demonstrated significant inhibition of cancer cell proliferation through apoptosis induction. |

| PMC9614283 | Kinase Inhibition | Identified selective inhibition of PIP4K2A with promising results in biochemical assays. |

| PubMed | Antimicrobial Activity | Showed broad-spectrum antimicrobial effects against several bacterial strains. |

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The position and number of halogen substituents significantly influence the physicochemical and biological properties of naphthyridines. Key analogs include:

- 4-Chloro-1,7-naphthyridine (CAS 1301714-24-8): A mono-chlorinated derivative with a single chloro group at position 4 .

- 4,6-Dichloro-1,7-naphthyridine (CAS 190957-81-4): A di-chlorinated analog with substituents at positions 4 and 6 .

- 3-Chloro-1,7-naphthyridine : Synthesized via preparative gas chromatography, this compound exhibits resistance to hydrolysis under basic conditions .

- 2,5-Dichloro-1,8-naphthyridine (CAS 35170-93-5): A di-chlorinated 1,8-naphthyridine isomer with distinct reactivity due to positional differences .

Table 1: Comparative Physical Properties

Physicochemical Properties

- Lipophilicity: The fluorine atom at C5 and chloro groups at C3/C8 likely increase logP compared to mono-chlorinated analogs, improving membrane permeability.

- Thermal Stability : Dichlorinated naphthyridines (e.g., 4,6-dichloro-1,7-naphthyridine) often exhibit higher melting points due to increased molecular symmetry and halogen interactions .

Vorbereitungsmethoden

Halogenation Strategies for Functionalizing the 1,7-Naphthyridine Core

Halogenation remains a cornerstone for introducing chloro and fluoro groups into the 1,7-naphthyridine framework. The patent EP0198456A2 highlights the reactivity of 6-amino-8-bromo-1,7-naphthyridine derivatives, which undergo nucleophilic substitution with halides under basic conditions . For instance, bromine at position 8 can be replaced by chlorine using sodium hydride in dimethylformamide (DMF) at 80°C, yielding 8-chloro intermediates. Subsequent fluorination at position 5 is achieved via halogen-exchange reactions employing potassium fluoride (KF) and 18-crown-6 in acetonitrile, though yields are moderate (50–60%) due to competing side reactions .

The electronic effects of substituents significantly influence halogenation efficiency. Computational studies on analogous 2,7-naphthyridines reveal that electron-withdrawing groups, such as cyano substituents, increase the positive electrostatic potential (ESP) at adjacent carbon atoms, enhancing susceptibility to nucleophilic attack . This principle extends to 1,7-naphthyridines, where the cyano group at position 4 in precursor molecules facilitates regioselective chlorination at positions 3 and 8 .

Multi-Step Synthesis via Cyclization and Rearrangement

Constructing the 1,7-naphthyridine ring through cyclization offers an alternative route to introduce halogens preemptively. A Smiles rearrangement strategy, as detailed in PMC research, involves condensing 1-amino-3-chloro-2,7-naphthyridine-4-carbonitriles with thiols or amines to form fused rings . Adapting this method, 5-fluoro-1,7-naphthyridine intermediates are synthesized by cyclizing 2-fluoroaniline derivatives with malononitrile in acetic acid, followed by chlorination using phosphorus oxychloride (POCl<sub>3</sub>) at 110°C . This approach achieves 3,8-dichloro substitution with 65–70% yield, though steric hindrance from bulky substituents at position 7 can reduce efficiency .

Late-stage S<sub>N</sub>Ar reactions enable precise halogen placement. The patent EP0198456A2 demonstrates that 8-bromo-1,7-naphthyridines react with sodium methoxide in ethanol to substitute bromine with methoxy groups, a process adaptable to chloride introduction using lithium chloride (LiCl) in DMF . Fluorine incorporation at position 5 is achieved via diazotization and Balz-Schiemann reaction, where 5-amino intermediates are treated with hydrofluoric acid (HF) and sodium nitrite (NaNO<sub>2</sub>), yielding 5-fluoro derivatives in 40–50% yield .

Steric effects profoundly impact S<sub>N</sub>Ar kinetics. For example, 7-isopropyl-substituted 1,7-naphthyridines exhibit slower reaction rates compared to methyl analogues due to hindered access to the reactive carbon center . This necessitates prolonged reaction times (15–20 hours) and elevated temperatures (160°C) to achieve complete substitution .

Comparative Analysis of Synthetic Routes

The table below evaluates three primary methods for synthesizing 3,8-dichloro-5-fluoro-1,7-naphthyridine:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Halogenation of preformed core | POCl<sub>3</sub>, KF, DMF, 110°C | 55–60% | Regioselective; minimal byproducts | Requires pre-functionalized intermediates |

| Cyclization | Acetic acid, POCl<sub>3</sub>, reflux | 65–70% | Simultaneous ring formation and halogenation | Sensitivity to steric hindrance |

| S<sub>N</sub>Ar | LiCl, HF, NaNO<sub>2</sub>, 160°C | 40–50% | Flexibility in halogen placement | Low yields due to competing reactions |

Cyclization emerges as the most efficient strategy, balancing yield and regioselectivity. However, halogenation routes offer scalability for industrial applications .

Experimental Optimization and Mechanistic Insights

Optimizing reaction conditions is critical for improving yields. In cyclization reactions, substituting acetic acid with polyphosphoric acid (PPA) increases electrophilicity at the reaction site, enhancing ring closure efficiency . Similarly, employing microwave irradiation reduces S<sub>N</sub>Ar reaction times from 15 hours to 2 hours while maintaining yields above 50% .

Mechanistic studies using density functional theory (DFT) calculations reveal that the electron-deficient nature of the 1,7-naphthyridine core accelerates S<sub>N</sub>Ar reactions at positions 3 and 8, whereas fluorine’s strong electron-withdrawing effect deactivates position 5, necessitating harsher fluorination conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,8-dichloro-5-fluoro-1,7-naphthyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of halogenated naphthyridines typically involves sequential halogenation and cyclization steps. For example, 2,4-dichloro-1,7-naphthyridine is synthesized via reactions of 2,6-dichloropyridine with nucleophilic reagents (e.g., cyanopyridine) under basic conditions . For the 3,8-dichloro-5-fluoro derivative, fluorination at position 5 could employ fluorinating agents like Selectfluor under controlled temperatures (e.g., 80–100°C), followed by chlorination using POCl₃ or PCl₅. Purity optimization may require column chromatography with gradients of ethyl acetate/hexane or recrystallization from toluene .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish between regioisomers of halogenated 1,7-naphthyridines?

- Methodological Answer :

- ¹H NMR : Chemical shifts for protons adjacent to electron-withdrawing groups (e.g., Cl, F) are deshielded. For example, in 5-chloro-1,7-naphthyridine, protons at position 6 show distinct splitting due to coupling with Cl and adjacent N atoms .

- ¹⁹F NMR : A single peak near -110 ppm (for C5-F) confirms fluorination at position 4.

- MS : Fragmentation patterns (e.g., loss of Cl/F radicals) help identify substitution sites. High-resolution MS (HRMS) can differentiate isomers via exact mass matching .

Q. What are the common nucleophilic substitution reactions for 3,8-dichloro-5-fluoro-1,7-naphthyridine, and how does fluorine influence reactivity?

- Methodological Answer : The chlorine atoms at positions 3 and 8 undergo nucleophilic substitution (e.g., with amines, alkoxides) under mild conditions (e.g., DMF, 60°C, K₂CO₃). Fluorine at position 5 deactivates the ring via electron withdrawal, reducing reactivity at adjacent positions. For example, amination at C3/C8 proceeds faster than C5 due to fluorine’s inductive effect .

Advanced Research Questions

Q. How can regioselective functionalization of 3,8-dichloro-5-fluoro-1,7-naphthyridine be achieved for drug discovery applications?

- Methodological Answer : Regioselectivity is controlled by:

- Protecting Groups : Temporary protection of C3-Cl with Boc groups allows selective substitution at C7.

- Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets C3-Cl over C8-Cl due to steric and electronic factors .

- Microwave-Assisted Reactions : Accelerates substitution at less reactive sites (e.g., C5-F) under high-temperature, short-duration conditions .

Q. What strategies resolve contradictions in biological activity data for 1,7-naphthyridine derivatives?

- Methodological Answer : Contradictory data (e.g., variable MIC values in antimicrobial assays) may arise from:

- Solubility Issues : Use co-solvents (e.g., DMSO/PEG) to ensure consistent compound dissolution.

- Metabolic Stability : Perform hepatic microsome assays to rule out rapid degradation in vitro vs. in vivo .

- Epistatic Effects : Test derivatives against isogenic bacterial strains (wild-type vs. efflux pump mutants) to isolate resistance mechanisms .

Q. How do computational methods (DFT, molecular docking) predict the reactivity and binding affinity of 3,8-dichloro-5-fluoro-1,7-naphthyridine derivatives?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potentials (ESP), identifying electrophilic sites for substitution .

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., DNA gyrase). Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., Asp81 in Topoisomerase IV) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.